Pranoprofène

Vue d'ensemble

Description

Pranoprofen est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé en ophtalmologie. Il est efficace dans le traitement des affections inflammatoires non infectieuses telles que la blépharite et la conjonctivite. Il est également utilisé en postopératoire pour gérer l'inflammation .

Applications De Recherche Scientifique

Le pranoprofen a une large gamme d'applications en recherche scientifique :

Chimie : utilisé comme composé modèle dans l'étude de la synthèse et des réactions des AINS.

Biologie : étudié pour ses effets sur les processus cellulaires et les voies de l'inflammation.

Médecine : appliqué en ophtalmologie pour traiter les affections inflammatoires et les soins postopératoires.

Industrie : Utilisé dans la formulation de produits anti-inflammatoires topiques .

Mécanisme d'action

Le pranoprofen exerce ses effets en inhibant la synthèse des prostaglandines inflammatoires. Les prostaglandines sont des lipides produits au site de la blessure ou des dommages, provoquant une inflammation. En bloquant leur formation, le pranoprofen réduit l'inflammation et la douleur. Les principales cibles moléculaires sont les enzymes impliquées dans la synthèse des prostaglandines .

Mécanisme D'action

Target of Action

Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Pranoprofen inhibits the COX enzymes, thereby reducing the production of prostaglandins . This inhibition results in decreased inflammation and pain, making pranoprofen effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis .

Biochemical Pathways

The primary biochemical pathway affected by pranoprofen is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, pranoprofen reduces the production of prostaglandins, key mediators of inflammation and pain .

Pharmacokinetics

One study suggests that pranoprofen can be effectively delivered transdermally, indicating good absorption and bioavailability . More research is needed to fully understand the pharmacokinetics of pranoprofen.

Result of Action

Pranoprofen’s inhibition of COX enzymes and subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes it effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis . At the cellular level, pranoprofen has been shown to have different effects on human corneal epithelial cells .

Action Environment

Environmental factors can influence the action of pranoprofen. For instance, the presence of NSAIDs, including pranoprofen, in the aquatic environment can lead to enantiospecific differences in environmental fate and toxicity . Additionally, the formulation of pranoprofen, such as its inclusion in lipid-based nanoparticles, can affect its permeability and retention in various tissues .

Analyse Biochimique

Biochemical Properties

Pranoprofen, as an NSAID, plays a significant role in biochemical reactions. It functions by inhibiting the release of prostaglandins, which are key mediators of inflammation . This inhibition is achieved through the disruption of the arachidonic acid metabolic pathway .

Cellular Effects

Pranoprofen has been shown to have significant effects on various types of cells, particularly those involved in inflammatory responses. For instance, it has been found to reduce inflammation and pain in human corneal epithelial cells . It achieves this by inhibiting the synthesis and release of prostaglandins, thereby reducing inflammation and associated symptoms .

Molecular Mechanism

The molecular mechanism of Pranoprofen primarily involves the inhibition of cyclooxygenase (COX), an enzyme that catalyzes the formation of prostaglandins from arachidonic acid . By inhibiting COX, Pranoprofen prevents the formation of these inflammatory mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Pranoprofen has been shown to reduce perceived pain during second-eye cataract surgery, especially when administered preoperatively . This effect was particularly pronounced when surgeries were performed with 1-week and 6-week intervals, suggesting that Pranoprofen has both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

Lower doses are typically sufficient for anti-inflammatory effects, while higher doses may lead to adverse effects .

Metabolic Pathways

Pranoprofen is involved in the arachidonic acid metabolic pathway, where it inhibits the enzyme COX. This prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du pranoprofen implique plusieurs étapes. Une méthode consiste à mélanger du méthanol et du sodium métallique, à ajouter un composé spécifique et à agiter pour obtenir un composé intermédiaire par réaction. Ce composé intermédiaire est ensuite mélangé à du dichlorométhane, refroidi et mis à réagir avec de la triéthylamine et du chlorure de triméthylbenzylammonium. Une solution de chlorure de sulfonyle est ajoutée goutte à goutte, suivie de l'élimination du solvant et de réactions supplémentaires avec de l'acide acétique glacial et de l'acide chlorhydrique concentré. La solution réactionnelle est ensuite ajoutée à de l'eau glaciale et le pH est ajusté pour obtenir un produit brut. Ce produit est ensuite purifié par cristallisation .

Méthodes de production industrielle

Les méthodes de production industrielle du pranoprofen visent à améliorer le rendement et la pureté. Ces méthodes impliquent souvent l'optimisation des conditions réactionnelles, l'utilisation de réactifs spécifiques comme le chlorure de p-toluènesulfonyle, l'anhydride méthanesulfonique et l'anhydride trifluorométhanesulfonique pour réduire les sous-produits et les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le pranoprofen subit diverses réactions chimiques, notamment :

Oxydation : le pranoprofen peut être oxydé dans des conditions spécifiques.

Réduction : les réactions de réduction peuvent modifier les groupes fonctionnels du pranoprofen.

Substitution : Les réactions de substitution nucléophile sont courantes dans la synthèse du pranoprofen.

Réactifs et conditions courants

Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : des agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que le méthylate de sodium et la triéthylamine sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Comparaison Avec Des Composés Similaires

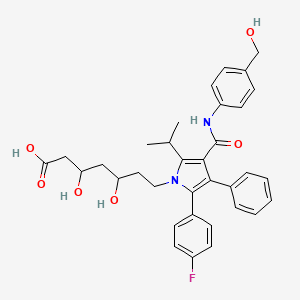

Le pranoprofen appartient à la classe des acides 2-arylpropioniques, communément appelés profènes. Des composés similaires comprennent :

Ibuprofène : largement utilisé pour soulager la douleur et l'inflammation.

Kétoprofène : efficace dans le traitement de l'arthrite et d'autres affections inflammatoires.

Naproxène : connu pour ses effets anti-inflammatoires de longue durée.

Unicité

Le pranoprofen est unique dans son application spécifique en ophtalmologie, en particulier pour le traitement de l'inflammation oculaire et les soins postopératoires. Son efficacité et son profil de sécurité en font un choix privilégié pour ces affections .

Propriétés

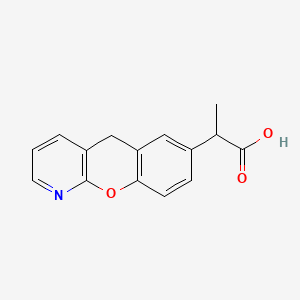

IUPAC Name |

2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQZAMVBTVNYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023497 | |

| Record name | Pranoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52549-17-4 | |

| Record name | (±)-Pranoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52549-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranoprofen [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052549174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pranoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pranoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pranoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRANOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7O1ET613 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pranoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

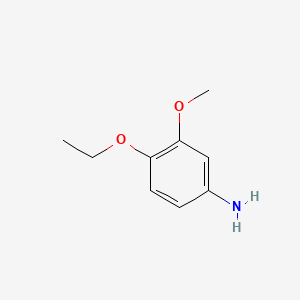

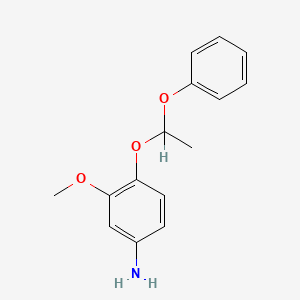

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pranoprofen?

A1: Pranoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting prostaglandin (PG) biosynthesis [, ]. It achieves this by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for PG production at inflammation sites [].

Q2: Does Pranoprofen have any effect on leukotrienes?

A2: Research suggests that Pranoprofen does not increase the lipoxygenase metabolism of arachidonic acid, indicating that it does not significantly affect leukotriene production [].

Q3: How does Pranoprofen's effect on PGs differ from other NSAIDs like Indomethacin?

A3: While both Pranoprofen and Indomethacin inhibit PG synthesis, Pranoprofen demonstrates a less potent reduction in gastric mucosal PG levels compared to Indomethacin at equivalent anti-inflammatory doses. This difference may contribute to Pranoprofen's lower ulcerogenic potential [].

Q4: What is the molecular formula and weight of Pranoprofen?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Pranoprofen.

Q5: Are there any details about Pranoprofen's spectroscopic characteristics?

A5: The provided research primarily focuses on Pranoprofen's pharmacological properties and does not delve into detailed spectroscopic data analysis.

Q6: Are there species differences in Pranoprofen metabolism?

A7: Yes, significant species differences exist in Pranoprofen metabolism. While glucuronidation is the dominant pathway in rats, guinea pigs, and rabbits, mice exhibit a preference for glucosidation, especially at lower doses [, ].

Q7: Is there stereoselectivity in Pranoprofen metabolism?

A8: Research indicates stereoselective conjugation, particularly in the glucosidation pathway, where S(+)-pranoprofen shows a higher affinity for glucosidation compared to the R(-)-enantiomer [].

Q8: How does age affect Pranoprofen pharmacokinetics?

A9: Studies show that elderly individuals exhibit a longer elimination half-life, lower plasma clearance, and greater area under the curve (AUC) for Pranoprofen compared to younger individuals, indicating altered pharmacokinetics with age [].

Q9: Does co-administration with other drugs affect Pranoprofen pharmacokinetics?

A10: Yes, co-administration with certain drugs can alter Pranoprofen pharmacokinetics. For example, probenecid, a uricosuric agent, reduces Pranoprofen clearance and excretion by inhibiting its glucuronidation in the kidneys []. Similarly, aspirin co-administration increases Pranoprofen's AUC, Cmax, and half-life, potentially by inhibiting its metabolism [].

Q10: What are the primary applications of Pranoprofen?

A11: Pranoprofen is primarily used for its anti-inflammatory and analgesic properties in various conditions. These include:* Ophthalmic applications: Postoperative inflammation following cataract surgery [, , , ], treatment of dry eye disease [, , , ], allergic conjunctivitis [, ], vernal keratoconjunctivitis [], and other inflammatory eye conditions [, ].* Musculoskeletal disorders: Management of osteoarthritis and rheumatoid arthritis [, ].

Q11: How does Pranoprofen affect inflammatory markers in dry eye disease?

A12: Pranoprofen demonstrates efficacy in reducing inflammatory markers like CXC chemokine receptor 3 (CXCR3) and CC chemokine receptor 5 (CCR5) on Th1 cells in dry eye patients [].

Q12: Does Pranoprofen impact pain perception during cataract surgery?

A13: Studies show that preoperative administration of Pranoprofen eye drops effectively reduces pain during second-eye cataract surgery, particularly when performed within a 1-6 week interval after the first eye [].

Q13: What is the role of monocyte chemoattractant protein 1 (MCP-1) in Pranoprofen's pain-relieving effects?

A14: Research suggests that Pranoprofen's pain-relieving effect might be associated with a reduction in MCP-1 levels in the aqueous humor, particularly during second-eye cataract surgeries performed shortly after the first [].

Q14: Does Pranoprofen affect vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) expression in pterygium?

A15: Topical Pranoprofen has been shown to reduce VEGF and COX-2 expression in pterygium tissues, suggesting a potential therapeutic benefit in preventing postoperative recurrence [].

Q15: What are the common routes of Pranoprofen administration?

A16: Pranoprofen is available in oral and topical formulations [, , ]. Oral administration includes capsules and potentially controlled-release formulations [, ]. Topical formulations encompass eye drops and gels [, , ].

Q16: Are there strategies to enhance Pranoprofen's bioavailability and delivery?

A17: Several strategies have been explored to improve Pranoprofen delivery:* Transdermal delivery: Gels containing penetration enhancers like octanoic acid have demonstrated enhanced bioavailability and sustained blood concentrations compared to oral administration [, ].* Controlled-release formulations: Combining pulsatile release granules with different lag times offers a promising approach for achieving controlled Pranoprofen release [].* Nanostructured lipid carriers (NLCs): Pranoprofen-loaded NLCs have shown potential for topical delivery, exhibiting high permeation and retention in various mucosal tissues, including ocular tissues [].

Q17: How does Pranoprofen's binding affinity to human serum albumin (HSA) compare to its metabolites?

A18: Pranoprofen exhibits a significantly higher binding affinity to HSA compared to its metabolites, pranoprofen glucuronide and pranoprofen methylester [].

Q18: What are the known adverse effects associated with Pranoprofen?

A19: While generally well-tolerated, Pranoprofen has been associated with adverse effects such as:* Gastrointestinal issues: Like other NSAIDs, Pranoprofen can cause gastrointestinal disturbances [], although it appears to be less ulcerogenic than Indomethacin [].* Hypersensitivity reactions: Rare cases of pranoprofen-induced lung injury manifesting as acute eosinophilic pneumonia have been reported [].* Hemolytic uremic syndrome: Isolated cases of pranoprofen-induced hemolytic uremic syndrome, a severe blood disorder, have been reported [].* Ocular toxicity: High concentrations of Pranoprofen eye solutions can exhibit toxicity to human corneal epithelial cells in vitro, although it appears less toxic than diclofenac and fluorometholone [].

Q19: Are there specific safety concerns regarding Pranoprofen use in elderly patients?

A20: The altered pharmacokinetics of Pranoprofen in elderly individuals, particularly the longer elimination half-life and lower clearance [], necessitate careful dose adjustments and monitoring to minimize the risk of adverse effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)

![(1S,5S)-(1-{5-[(4-amino-benzenesulfonyl)-isobutyl-amino]-6-phosphonooxy hexylcarbamoyl}-2,2-diphenyl-ethyl)-carbamic acid methyl ester](/img/structure/B1677976.png)

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)